molecular formula C25H29N5O2S B2664207 N-(2,6-dimethylphenyl)-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide CAS No. 1116038-17-5

N-(2,6-dimethylphenyl)-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide

Cat. No.: B2664207
CAS No.: 1116038-17-5
M. Wt: 463.6
InChI Key: JUUMXYHXRLGXTJ-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C25H29N5O2S and its molecular weight is 463.6. The purity is usually 95%.
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Scientific Research Applications

Antibacterial, Antifungal, and Anthelmintic Applications

A study on the benzyl and sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288) sulfonamides and alkylated piperazine derivatives revealed significant biological activities against bacterial, fungal, and anthelmintic targets. Molecular docking indicated that active compounds show similar binding poses to standards, correlating well with in vitro data. Moreover, the study found applications in latent fingerprint analysis, showing that one compound exhibits good properties for detecting fingerprints on various surfaces, indicating its potential in forensic science (Khan et al., 2019).

Potential in Atrial Fibrillation Treatment

Ranolazine, structurally related to the compound , shows promise in treating atrial fibrillation due to its antiarrhythmic activity. While primarily used for angina pectoris, ranolazine's efficacy in pre-clinical and clinical studies for atrial fibrillation highlights the therapeutic potential of structurally similar compounds, necessitating further investigation in animal models and controlled trials (Hancox & Doggrell, 2010).

Herbicide Applications

Chloroacetamide derivatives, including those structurally related to the compound of interest, have been used as selective herbicides for controlling annual grasses and broad-leaved weeds in various crops. This suggests potential agricultural applications of similar compounds in pest management strategies (Weisshaar & Böger, 1989).

Anticonvulsant and Antimicrobial Activities

Research on 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives, prepared through reactions with substituted piperazine derivatives, showed potential anticonvulsant and antimicrobial activities. These findings indicate the broader pharmacological applications of compounds within this chemical family, including possible treatments for seizures and microbial infections (Aytemi̇r et al., 2004).

Synthesis and Process Development

Another study detailed a practical process for synthesizing N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide, starting from piperazine and N-chloroacetyl-2,6-xylidine. This work underscores the importance of efficient synthesis methods for producing such compounds, which could be crucial for pharmaceutical applications and industrial scale-up (Guillaume et al., 2003).

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O2S/c1-18-7-6-8-19(2)23(18)28-22(31)17-33-25-24(26-11-12-27-25)30-15-13-29(14-16-30)20-9-4-5-10-21(20)32-3/h4-12H,13-17H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUUMXYHXRLGXTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.